molecular formula C18H22N4O2S B2602048 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898350-40-8

2-Ethyl-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2602048
CAS No.: 898350-40-8
M. Wt: 358.46
InChI Key: GLTXWNWBTOACAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetically produced organic compound of interest in medicinal chemistry and drug discovery research. This complex molecule features a thiazolo[3,2-b][1,2,4]triazole core structure, a fused heterobicyclic system known to exhibit diverse biological activities, linked to a 4-hydroxypiperidine moiety via a phenylmethyl bridge. The 4-hydroxypiperidine group is a common pharmacophore found in compounds with noted pharmacological activity . Compounds within the thiazolo[3,2-b][1,2,4]triazole class are the subject of ongoing scientific investigation for their potential biological properties. The specific molecular architecture of this compound, particularly the combination of its heterocyclic core with the hydroxypiperidine subunit, makes it a valuable chemical entity for exploring new chemical space in high-throughput screening campaigns. It is provided as a building block for researchers developing novel bioactive molecules, studying structure-activity relationships (SAR), and investigating mechanisms of action related to heterocyclic compounds. This product is intended for research and development purposes only by trained laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-ethyl-5-[(4-hydroxypiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-2-14-19-18-22(20-14)17(24)16(25-18)15(12-6-4-3-5-7-12)21-10-8-13(23)9-11-21/h3-7,13,15,23-24H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTXWNWBTOACAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions.

    Substitution Reactions:

    Hydroxylation: The hydroxyl group on the piperidine ring is typically introduced via selective hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the thiazole or triazole rings, potentially altering its biological activity.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic core.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit anticonvulsant properties. In studies involving various models of seizure induction, compounds similar to 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have shown efficacy in reducing seizure frequency and severity. For example, a related study found that certain thiazolo derivatives demonstrated protective effects against maximal electroshock seizures with favorable therapeutic indices .

Anti-inflammatory Properties

Compounds within the thiazolo[3,2-b][1,2,4]triazole class have been reported to possess anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating conditions such as arthritis and other inflammatory disorders. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers .

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their antimicrobial properties. Studies show that these compounds exhibit significant activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of thiazolo derivatives. Modifications to the piperidine moiety or variations in substituents on the phenyl ring can significantly influence activity levels. For instance, the introduction of electron-withdrawing groups has been associated with enhanced potency against certain targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFindings
Anticonvulsant Evaluation Demonstrated protective effects in animal models with a favorable safety profile .
Anti-inflammatory Assessment Showed significant reduction in inflammatory markers in vitro .
Antimicrobial Testing Effective against multiple bacterial strains with low minimum inhibitory concentrations .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, synthesis, and spectral properties.

Structural and Physicochemical Properties

Key structural differences arise from substituents on the thiazolo-triazole core and the piperidine/phenyl groups.

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Spectral Data (UV λmax, nm)
Target: 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[...]-6-ol C18H24N5O2S* ~374.48 Ethyl (C2H5); 4-hydroxypiperidinyl; phenyl
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl]thiazolo[...]-6-ol C19H23FN4OS 374.478 Ethyl (C2H5); 3-methylpiperidinyl; 2-fluorophenyl
2-[4-(4-chlorophenylsulfonyl)phenyl]-5-(4-methoxybenzylidene)thiazolo[...]-one C24H16ClN3O4S2 509.99 Chlorophenylsulfonyl; 4-methoxybenzylidene 294–296 205, 275, 390

*Calculated based on structural analysis.

  • The 2-fluorophenyl group in introduces electronegativity and lipophilicity, whereas the target’s phenyl group lacks halogen-induced electronic effects . The chlorophenylsulfonyl and methoxybenzylidene groups in extend conjugation (UV λmax = 390 nm) and increase molecular weight, unlike the target compound .

Spectral Characterization

  • NMR Spectroscopy :
    • The 4-hydroxypiperidinyl group in the target compound may produce a broad singlet for the -OH proton (δ ~1–5 ppm), absent in and .
    • In , the 2-fluorophenyl group would split aromatic proton signals into doublets (J ~8–10 Hz) due to coupling with fluorine .
    • The chlorophenylsulfonyl group in generates distinct deshielded aromatic signals (δ ~7.5–8.5 ppm) .
  • UV-Vis Spectroscopy :
    • Extended conjugation in results in a bathochromic shift (λmax = 390 nm), absent in the target compound due to its simpler substituents .

Research Implications

The target compound’s 4-hydroxypiperidinyl and phenyl groups balance hydrophilicity and lipophilicity, making it a promising scaffold for drug discovery. Structural analogs like and highlight the tunability of thiazolo-triazole derivatives for tailored electronic, solubility, and bioactivity profiles. Further studies should explore crystallographic data (using tools like SHELX or WinGX ) to resolve stereochemical ambiguities and optimize synthesis yields.

Q & A

Q. What are the standard synthetic routes for synthesizing thiazolo-triazole derivatives like this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, thiazolo-triazole cores can be formed via cyclization of thioamide precursors with hydrazine derivatives under reflux in polar solvents (e.g., ethanol or PEG-400). Catalysts like Bleaching Earth Clay (pH 12.5) improve yields by facilitating nucleophilic substitutions (e.g., chlorobenzyl chloride coupling) at 70–80°C . Purification via recrystallization (e.g., aqueous acetic acid) and monitoring via TLC ensures product integrity. Optimize solvent choice (e.g., PEG-400 enhances solubility) and stoichiometric ratios to minimize side products.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are key functional groups identified?

  • Methodological Answer : Use IR spectroscopy to identify hydroxyl (-OH, ~3200–3500 cm⁻¹), thiazole C-S (650–750 cm⁻¹), and triazole C=N (1500–1600 cm⁻¹) stretches. ¹H NMR resolves the ethyl group (δ 1.2–1.4 ppm, triplet) and piperidinyl protons (δ 3.0–3.5 ppm). Aromatic protons appear as multiplet signals at δ 6.8–7.5 ppm. ¹³C NMR confirms the thiazolo-triazole scaffold (C-S at ~165 ppm, C-O at ~170 ppm). Cross-validate with elemental analysis (C, H, N, S) and HPLC purity (>95%) .

Q. What are the preliminary steps to assess the compound’s bioactivity, and how are assays designed for antifungal or antimicrobial screening?

  • Methodological Answer : Begin with in vitro assays against model pathogens (e.g., Candida albicans for antifungal activity). Use microdilution methods (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). For mechanistic insights, perform molecular docking against targets like fungal 14-α-demethylase (PDB: 3LD6). Prepare stock solutions in DMSO (≤1% v/v) and include positive controls (e.g., fluconazole) .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazolo-triazole synthesis be addressed, particularly when introducing substituents like 4-hydroxypiperidine?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use protecting groups (e.g., tert-butyldimethylsilyl for -OH) during piperidine coupling to direct substitutions. Computational tools (e.g., DFT calculations) predict favorable reaction pathways. For example, bulky substituents on the phenyl ring may favor C-5 substitution over C-7 in the thiazole ring. Validate outcomes via 2D NMR (COSY, NOESY) to confirm regiochemistry .

Q. How do solvent polarity and pH affect the compound’s acid-base properties, and what experimental methods quantify these effects?

  • Methodological Answer : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH). Measure half-neutralization potentials (HNP) to derive pKa values. For instance, the hydroxyl group’s pKa shifts from ~9.5 in DMF to ~11.2 in acetone due to solvent basicity. Use a combined pH electrode and document mV changes incrementally (0.05 mL titrant steps) .

Q. How can conflicting bioactivity data (e.g., varying MIC values across studies) be systematically analyzed?

  • Methodological Answer : Conduct meta-analysis by normalizing variables:
  • Strain variability: Use standardized ATCC strains.
  • Solubility: Ensure consistent DMSO concentrations.
  • Assay conditions: Control pH, temperature, and incubation time.
    Apply statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs (e.g., triazole substituent effects on activity) .

Q. What computational strategies are effective in predicting the compound’s metabolic stability or toxicity?

  • Methodological Answer : Use in silico ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess:
  • CYP450 interactions (e.g., 3A4 inhibition risk).
  • LogP values (target <5 for optimal permeability).
  • Toxicity endpoints (e.g., hepatotoxicity alerts). Validate with in vitro microsomal assays (human liver microsomes) to measure intrinsic clearance .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar triazole-thiazole hybrids?

  • Methodological Answer : Compare reaction parameters:
  • Catalyst loading (e.g., 10 wt% vs. 5 wt% in PEG-400).
  • Purification methods (recrystallization vs. column chromatography).
  • Moisture sensitivity: Use inert atmosphere (N₂/Ar) if intermediates are hygroscopic. Reproduce literature protocols with strict stoichiometric control and document side products via LC-MS .

Q. Why do pKa values of the hydroxyl group vary across solvent systems, and how does this impact formulation strategies?

  • Methodological Answer : Solvent polarity and H-bonding capacity alter proton dissociation. For example, acetone’s low dielectric constant stabilizes the protonated form, raising pKa. In formulation, select buffered systems (e.g., phosphate buffer pH 7.4) to maintain solubility. Use Hansen solubility parameters to optimize excipients .

Methodological Best Practices

  • Synthesis : Prioritize green solvents (e.g., PEG-400) and heterogeneous catalysis to reduce waste .
  • Characterization : Combine NMR, IR, and HRMS for unambiguous structural assignment .
  • Bioactivity : Use orthogonal assays (e.g., time-kill kinetics + molecular docking) to confirm mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.